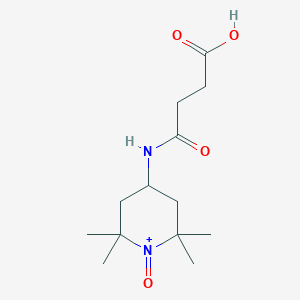
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, a carboxylic acid group, and multiple methyl groups, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the carboxylic acid group. Common synthetic routes may involve the use of reagents such as piperidine, acetic anhydride, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize waste, making the production process more efficient and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl-
- Polmacoxib : A dual inhibitor of COX-2 and carbonic anhydrase, known for its tissue-specific transport mechanism .
Uniqueness
1-Piperidinyloxy, 4-((3-carboxy-1-oxopropyl)amino)-2,2,6,6-tetramethyl- is unique due to its specific structural features, such as the presence of multiple methyl groups and a piperidine ring
Propiedades
Número CAS |
82048-29-1 |
|---|---|
Fórmula molecular |
C13H23N2O4+ |
Peso molecular |
271.33 g/mol |
Nombre IUPAC |
4-oxo-4-[(2,2,6,6-tetramethyl-1-oxopiperidin-1-ium-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C13H22N2O4/c1-12(2)7-9(8-13(3,4)15(12)19)14-10(16)5-6-11(17)18/h9H,5-8H2,1-4H3,(H-,14,16,17,18)/p+1 |
Clave InChI |
GRYREFZVYUMFCL-UHFFFAOYSA-O |
SMILES canónico |
CC1(CC(CC([N+]1=O)(C)C)NC(=O)CCC(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


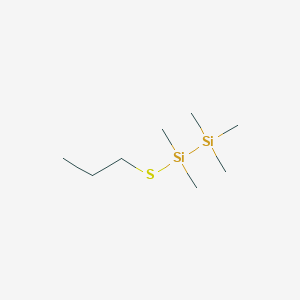
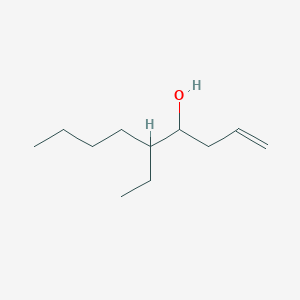
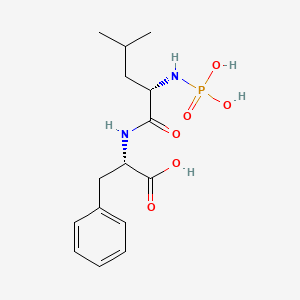

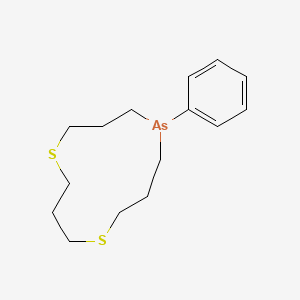
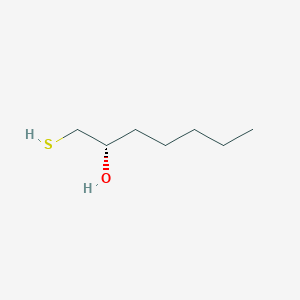
![4-[4-(Trimethylstannyl)buta-1,3-diyn-1-yl]morpholine](/img/structure/B14430371.png)
![Ethanone, 1-[4-(tributylstannyl)phenyl]-](/img/structure/B14430374.png)

![1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-valyl-L-prolinamide](/img/structure/B14430384.png)


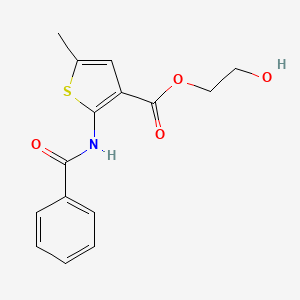
![1H-Inden-1-one, 2-[(3-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14430402.png)
